An In-depth Technical Guide to Diethyl D-(-)-tartrate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Diethyl D-(-)-tartrate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl D-(-)-tartrate, a diester of D-tartaric acid, is a pivotal chiral building block in modern organic synthesis. Its unique stereochemistry and versatile chemical handles make it an invaluable tool in the asymmetric synthesis of a wide array of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of Diethyl D-(-)-tartrate, with a focus on its role in asymmetric catalysis. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its practical application in a laboratory setting.
Chemical Properties and Structure
Diethyl D-(-)-tartrate is a colorless to light yellow, viscous liquid at room temperature.[1][2] Its chemical structure is characterized by a C2 symmetry axis, with two stereogenic centers at the C2 and C3 positions, both in the (S) configuration. This specific stereochemistry is the foundation of its utility in enantioselective reactions.
Chemical Structure
The IUPAC name for Diethyl D-(-)-tartrate is diethyl (2S,3S)-2,3-dihydroxybutanedioate.[3][4]
Molecular Formula: C₈H₁₄O₆[1][5][6]
Molecular Weight: 206.19 g/mol [1][5][7]
The structure of Diethyl D-(-)-tartrate is depicted below:
Caption: 2D and 3D representations of the Diethyl D-(-)-tartrate molecule.
Physicochemical Properties
A summary of the key physicochemical properties of Diethyl D-(-)-tartrate is provided in the table below for easy reference.
| Property | Value | References |
| CAS Number | 13811-71-7 | [1][5][8] |
| Appearance | Colorless or light yellow transparent liquid | [1] |
| Melting Point | 17 °C | [1][9] |
| Boiling Point | 280 °C | [1][9] |
| 162 °C at 19 mmHg | [10] | |
| Density | 1.19-1.21 g/cm³ | [1] |
| 1.205 g/mL at 20 °C | [10] | |
| Solubility | Low solubility in water; miscible in oil and alcohol.[9][11] | [2][9][11] |
| Optical Rotation | [α]D²⁰ = -25 to -27º (c=1 in H₂O) | [1] |
| [α]D²³ = -8.5° (neat) | [10] | |
| Refractive Index | n20/D 1.446 | [10] |
Experimental Protocols
Synthesis of Diethyl D-(-)-tartrate via Fischer Esterification
This protocol describes the synthesis of Diethyl D-(-)-tartrate from D-(-)-tartaric acid and ethanol (B145695) using an acid catalyst.
Materials:
-
D-(-)-tartaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add D-(-)-tartaric acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl D-(-)-tartrate.
Purification by Vacuum Distillation
The crude Diethyl D-(-)-tartrate can be purified by vacuum distillation to obtain a high-purity product.
Equipment:
-
Distillation flask
-
Short path distillation head with a condenser and receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Transfer the crude Diethyl D-(-)-tartrate to the distillation flask. Add a magnetic stir bar or boiling chips.
-
Begin stirring and gradually apply vacuum to the system.
-
Once a stable vacuum is achieved, slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~130 °C at 8 mmHg).
-
Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.
Analytical Method: Chiral Gas Chromatography (GC) for Enantiomeric Purity
The enantiomeric purity of Diethyl D-(-)-tartrate can be determined using chiral gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm)
Typical GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness chiral capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 120 °C), hold for 1 minute, then ramp at a rate of 5 °C/min to a final temperature of 200 °C, and hold for 5 minutes. (Note: This is a representative program and may require optimization).
-
Sample Preparation: Dilute a small amount of the Diethyl D-(-)-tartrate in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.
The enantiomers will be separated on the chiral column, and the enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Applications in Asymmetric Synthesis
Diethyl D-(-)-tartrate is a cornerstone of asymmetric synthesis, primarily utilized as a chiral auxiliary, ligand, or starting material for the synthesis of complex chiral molecules.[1]
The Sharpless Asymmetric Epoxidation
One of the most significant applications of Diethyl D-(-)-tartrate is in the Sharpless asymmetric epoxidation of allylic alcohols. This reaction provides a highly enantioselective method to produce chiral epoxides, which are versatile intermediates in organic synthesis.
In this reaction, Diethyl D-(-)-tartrate is used as a chiral ligand in combination with titanium(IV) isopropoxide to form a chiral catalyst. This catalyst directs the delivery of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of the double bond of an allylic alcohol, resulting in the formation of a specific enantiomer of the corresponding epoxy alcohol with high enantiomeric excess.
The stereochemical outcome of the epoxidation is predictable. When using Diethyl D-(-)-tartrate, the oxygen atom is delivered from the top face of the allylic alcohol when it is drawn in a specific orientation. Conversely, using its enantiomer, Diethyl L-(+)-tartrate, delivers the oxygen from the bottom face.
Caption: Logical workflow of the Sharpless Asymmetric Epoxidation.
Chiral Building Block for Pharmaceuticals
Diethyl D-(-)-tartrate serves as a versatile starting material for the synthesis of a variety of pharmaceuticals and biologically active natural products.[6] Its two stereocenters and functional groups (hydroxyls and esters) can be manipulated to construct complex chiral molecules with high stereochemical control. Examples of its application include the synthesis of anti-inflammatory agents, antibiotics, and other therapeutic agents.[1]
Conclusion
Diethyl D-(-)-tartrate is a chemical of paramount importance in the field of asymmetric synthesis. Its well-defined stereochemistry and reactivity have made it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. The methodologies and applications outlined in this guide highlight its central role in the creation of enantiomerically pure compounds, driving innovation in drug discovery and development. A thorough understanding of its properties and reaction mechanisms, such as the Sharpless asymmetric epoxidation, is crucial for leveraging its full potential in the synthesis of complex molecular architectures.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. azom.com [azom.com]
- 6. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 9. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. (+)-Diethyl L-tartrate [webbook.nist.gov]
